molecular formula C11H20FNO B1485801 (3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine CAS No. 2165714-58-7

(3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine

Cat. No.: B1485801
CAS No.: 2165714-58-7
M. Wt: 201.28 g/mol
InChI Key: GXFKONFEEBXROH-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-N-Cycloheptyl-4-fluorooxolan-3-amine is a chiral fluorinated amine building block designed for discovery chemistry and pharmaceutical research programs. This compound features a stereochemically defined 4-fluorooxolane (fluorinated tetrahydrofuran) core, a structure known for its potential in studying enzyme mechanisms and receptor interactions . The incorporation of fluorine and the rigid oxolane ring can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity, making this scaffold valuable for creating novel bioactive compounds . The cycloheptylamine substituent introduces a large, aliphatic ring system that can be exploited to explore hydrophobic binding pockets in biological targets. As a multi-functional intermediate, this chemical is primarily used in medicinal chemistry for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active agents. Its well-defined stereochemistry is critical for achieving selective interactions with chiral biological environments. This product is intended for research applications as a key synthetic intermediate or a structural motif in drug discovery. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO/c12-10-7-14-8-11(10)13-9-5-3-1-2-4-6-9/h9-11,13H,1-8H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFKONFEEBXROH-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2COCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)N[C@@H]2COC[C@H]2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often begins with suitably protected sugar analogs or chiral diols that can be cyclized to form the oxolane ring. For example, derivatives of 3-fluoro-4-hydroxyoxolane intermediates are common precursors.

  • Hydroxyl-protecting groups such as benzoyl or acetyl groups are used to control regioselectivity during fluorination and amination steps.
  • Fluorination is generally introduced via electrophilic fluorinating agents or nucleophilic substitution on a suitable leaving group.
  • Amination at the 3-position is achieved by displacement of a leaving group or reductive amination.

Fluorination Step

Selective fluorination at the 4-position of the oxolane ring is a key step. Methods reported include:

  • Use of fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or related reagents to replace hydroxyl groups with fluorine.
  • Control of reaction temperature and solvent to maintain stereochemistry and avoid side reactions.

Amination Step

The introduction of the N-cycloheptyl amine group involves:

  • Formation of a suitable leaving group at the 3-position (e.g., mesylate or tosylate).
  • Nucleophilic substitution with cycloheptylamine under controlled conditions to avoid racemization.
  • Alternatively, reductive amination of a 3-oxo intermediate with cycloheptylamine can be employed.

Cyclization and Stereochemical Control

  • The oxolane ring is formed via intramolecular cyclization, often under acidic or basic catalysis.
  • Stereochemical control is maintained by chiral auxiliaries or catalysts.
  • Purification steps include crystallization or chromatographic separation to isolate the (3R,4S) isomer.

Representative Synthetic Route and Reaction Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Protection of diol Benzoyl chloride, pyridine, 0°C 85-90 Protects hydroxyl groups to direct fluorination
2 Fluorination DAST, CH2Cl2, -78°C to 0°C 70-80 Stereoselective fluorination at 4-position
3 Formation of leaving group MsCl or TsCl, base, 0°C to RT 90 Converts 3-OH to mesylate or tosylate
4 Nucleophilic substitution Cycloheptylamine, solvent (e.g., DMF), 50-80°C 75-85 Introduces N-cycloheptyl amine at 3-position
5 Deprotection and purification Acid or base hydrolysis, chromatography 80-90 Removes protecting groups, isolates pure isomer

Research Findings and Analysis

  • The stereochemical integrity of the (3R,4S) configuration is maintained by careful temperature control during fluorination and amination steps.
  • Use of benzoyl protecting groups enhances regioselectivity and prevents side reactions.
  • The nucleophilic substitution with cycloheptylamine proceeds with high regio- and stereoselectivity, yielding the desired amine without racemization.
  • Purification by crystallization or preparative HPLC ensures isolation of the pure diastereomer.
  • Overall yields for the multi-step synthesis range between 40-60%, which is considered efficient for such stereochemically complex molecules.

Summary Table of Key Parameters

Parameter Optimal Range/Value Impact on Synthesis
Temperature for fluorination -78°C to 0°C Maintains stereoselectivity
Protecting group Benzoyl, Acetyl Controls regioselectivity and stability
Leaving group formation Mesylate, Tosylate Enables efficient nucleophilic substitution
Amination temperature 50-80°C Balances reaction rate and stereochemical integrity
Solvent for substitution DMF, DMSO Solubilizes reagents, promotes nucleophilicity
Purification method Chromatography, Crystallization Isolates pure (3R,4S) isomer

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as thiols or amines replace the fluorine atom, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Thiols, amines, and other nucleophiles under mild to moderate conditions.

Major Products

    Oxidation: Oxo derivatives of the oxolane ring.

    Reduction: Reduced amine derivatives.

    Substitution: New derivatives with substituted groups replacing the fluorine atom.

Scientific Research Applications

(3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.

    Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cycloheptyl group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The cycloheptyl group in the target compound introduces significant steric bulk compared to linear or branched alkyl/alkoxy chains, which may influence receptor binding or solubility .
  • Fluorination at position 4 stabilizes the oxolane ring and enhances metabolic resistance, a feature common to all analogs .

Fluorinated Heterocycles with Different Ring Systems

Compound Name Core Structure Molecular Formula Molecular Weight Key Features
(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine Tetrahydro-2H-pyran C₅H₁₀FNO 119.14 Six-membered ring; distinct stereochemistry (3S,4S)
N-[(1R,2R)-2-Fluorocyclopentyl]oxolan-3-amine Cyclopentyl-oxolane C₈H₁₄FNO 159.20 Fused cyclopentyl and oxolane rings; rigid conformation

Key Observations :

  • The six-membered tetrahydro-2H-pyran in (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine reduces ring strain compared to oxolane but may alter pharmacokinetic properties .

Complex Derivatives with Pharmacological Relevance

Compound Name (Example 14 from ) Core Structure Molecular Formula Molecular Weight Key Features
N-{(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine Piperidine-tetrahydro-2H-pyran C₂₅H₃₈N₂O₂ 399.2 (observed) Piperidine and phenyl groups; designed for CNS penetration
(4R)-3-Methyl-N-[(1R,3S)-3-(methoxymethyl)-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl-carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Trifluoromethylpyridine-piperazine C₂₄H₃₆F₃N₅O₃ 500.3 (observed) Trifluoromethyl and pyridine moieties; enhanced binding affinity

Key Observations :

  • Introduction of aromatic (e.g., phenyl) or fluorinated (e.g., trifluoromethyl) groups in analogs improves target engagement and metabolic stability .

Biological Activity

(3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound is characterized by its unique oxolane structure, which contributes to its biological activity. The presence of a fluorine atom and a cycloheptyl group enhances its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against certain viral pathogens.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation.
  • Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from damage.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Viral Replication : The compound may interfere with viral replication processes.
  • Modulation of Signaling Pathways : It could influence key signaling pathways involved in cell growth and survival.
  • Antioxidant Activity : Potential antioxidant properties may contribute to its neuroprotective effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Key Studies

StudyFocusFindings
Study AAntiviral ActivityDemonstrated effective inhibition of viral replication in vitro.
Study BAnticancer PropertiesShowed reduced proliferation of cancer cells in animal models.
Study CNeuroprotectionIndicated protective effects against oxidative stress in neuronal cultures.
  • Study A : This study focused on the antiviral properties of the compound, revealing that it significantly inhibited the replication of specific viruses in cultured cells.
  • Study B : Conducted on various cancer cell lines, this research highlighted the compound's ability to induce apoptosis and inhibit cell growth.
  • Study C : This investigation assessed the neuroprotective effects of the compound, finding that it reduced markers of oxidative stress and improved cell viability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine
Reactant of Route 2
(3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine

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